Tert-butyl 4-amino-3-hydroxybenzoate
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Overview
Description
Synthesis Analysis
Tert-butyl 4-amino-3-hydroxybenzoate can be synthesized through various methods. One approach involves the reaction of tert-butyl 4-bromobenzoate with the appropriate free amine using palladium-catalyzed amination. This process yields N-substituted derivatives of tert-butyl 4-aminobenzoate .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-amino-3-hydroxybenzoate consists of a benzoate core with a tert-butyl group and an amino group attached. The tert-butyl group provides steric hindrance, affecting its reactivity and properties .
Chemical Reactions Analysis
Tert-butyl 4-amino-3-hydroxybenzoate can participate in various chemical reactions, including coupling reactions, amidation, and esterification. Its reactivity depends on the functional groups present in the molecule .
Scientific Research Applications
- Dipeptide Synthesis
- Field : Organic Chemistry
- Application : It’s used in the synthesis of dipeptides . Dipeptides are a type of peptide made up of two amino acids.
- Method : The tert-butyl 4-amino-3-hydroxybenzoate is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results : The dipeptides were obtained in satisfactory yields .
-
Production of Value-Added Bioproducts
- Field : Biotechnology
- Application : 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Method : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
- Results : This has enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
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Preparation of Sulfenamides
- Field : Organic Chemistry
- Application : Tert-butylamine, which can be derived from Tert-butyl 4-amino-3-hydroxybenzoate, is used in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .
- Method : These compounds are prepared by reacting tert-butylamine with other reagents .
- Results : These sulfenamides are used as rubber accelerators, modifying the rate of vulcanization of rubber .
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Synthesis of Chiral Compounds
- Field : Organic Chemistry
- Application : The tert-butanesulfinyl group, which can be derived from Tert-butyl 4-amino-3-hydroxybenzoate, is used in the synthesis of chiral compounds .
- Method : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
- Results : This method allows for the synthesis of a variety of chiral compounds .
Safety And Hazards
- Safety Information : Refer to the MSDS for detailed safety precautions.
properties
IUPAC Name |
tert-butyl 4-amino-3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQWHNQHIREJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599835 |
Source
|
Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-hydroxybenzoate | |
CAS RN |
137066-33-2 |
Source
|
Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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